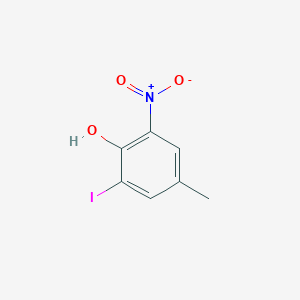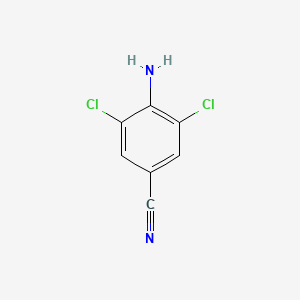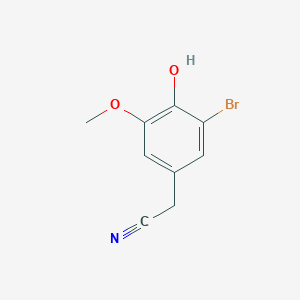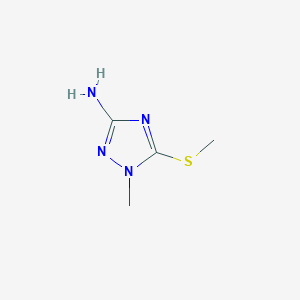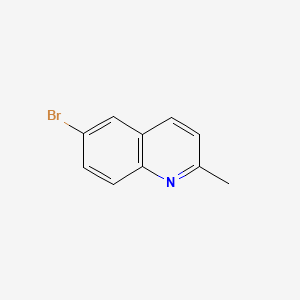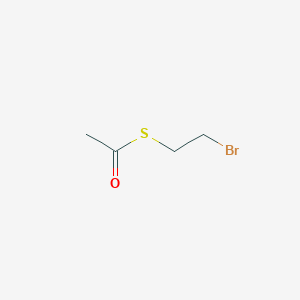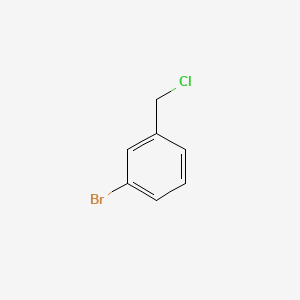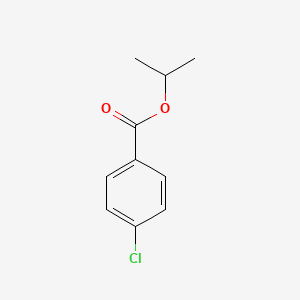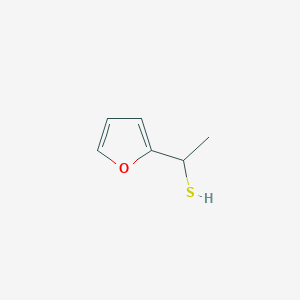
3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a difluoridoborate group attached to the chromen-2-one core structure.
Mechanism of Action
Target of Action
Related compounds have been shown to interact withToll-like receptor (TLR) 2 , a transmembrane receptor that participates in the innate immune response .
Mode of Action
For instance, some compounds have been shown to promote the formation of TLR2/1 heterodimers and activate the nuclear factor κB (NF-κB) signaling pathway .
Biochemical Pathways
The activation of the nf-κb signaling pathway, as seen in related compounds, can have downstream effects on inflammation and immune response .
Pharmacokinetics
The compound’s molecular weight of251.98 g/mol may influence its bioavailability and distribution within the body.
Result of Action
Related compounds have shown potent inhibition with ic 50 values in the nm range , suggesting that this compound may also have significant biological activity.
Action Environment
The melting point of a related compound was reported to be268–270°C , which may provide some insight into the compound’s stability under different environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate typically involves the reaction of 3-acetyl-2-oxo-2H-chromen-4-yl boronic acid with a fluorinating agent. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction mixture is typically heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the boronic acid to the difluoridoborate derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, which can lead to higher efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The difluoridoborate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- 4-Hydroxy-3-(2-oxo-2H-chromen-3-yl)chromen-2-one
Uniqueness
3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate is unique due to the presence of the difluoridoborate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Properties
IUPAC Name |
3-acetyl-4-difluoroboranyloxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BF2O4/c1-6(15)9-10(18-12(13)14)7-4-2-3-5-8(7)17-11(9)16/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQCWJMYPTZHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=C(C(=O)OC2=CC=CC=C21)C(=O)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BF2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337258 |
Source


|
| Record name | 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873326-02-4 |
Source


|
| Record name | 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)
